molecular formula C7H14N2 B13519942 1,6-Diazaspiro[3.5]nonane

1,6-Diazaspiro[3.5]nonane

Katalognummer: B13519942
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: NGWVMUHZQFHIFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Diazaspiro[35]nonane is a heterocyclic compound with the molecular formula C7H14N2 It features a spiro structure, which means it has two rings that share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Diazaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of 1,6-dibromohexane with ammonia or primary amines under high-pressure conditions. This reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 1,6-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as an agonist or antagonist at these receptors, influencing their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,6-Diazaspiro[3.5]nonane is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its structural properties also make it a valuable building block in organic synthesis, distinguishing it from other spiro compounds .

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

1,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2/c1-2-7(3-5-9-7)6-8-4-1/h8-9H,1-6H2

InChI-Schlüssel

NGWVMUHZQFHIFX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN2)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.